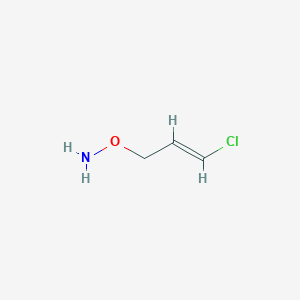

O-(3-Chloroallyl)hydroxylamine

Descripción general

Descripción

O-(3-Chloroallyl)hydroxylamine (OCH) is a chemical compound used in a variety of scientific research applications. OCH is widely used in the field of organic chemistry as a reagent for various organic transformations. OCH is also a useful reagent in biochemistry and pharmacology for a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Photosynthesis Research

- Hydroxylamine, a compound related to O-(3-Chloroallyl)hydroxylamine, has been studied in the context of photosynthesis. It appears to be a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, impacting the oxygen-evolving system (Radmer & Ollinger, 1982).

Glycobiology and Drug Discovery

- In the field of glycobiology and drug discovery, hydroxylamine's high nucleophilicity makes it a valuable tool for the development of (neo)glycoconjugates, which are important in various biological processes (Chen & Xie, 2016).

Environmental Chemistry

- Hydroxylamine has been identified as a new source of hydroxyl radical (HO·) generation from hydrogen peroxide, shedding light on its role in environmental processes (Liwei Chen et al., 2015).

- It's also involved in the decomposition of environmental contaminants, as demonstrated by studies on the stability of hydroxylamino- and amino-intermediates in the reduction of nitroaromatic compounds (Wang, Zheng, & Hughes, 2004).

Soil Chemistry

- Hydroxylamine's role in the formation of nitrous oxide in soil has been explored, highlighting its importance in understanding greenhouse gas emissions from forests (Liu et al., 2016).

Astrophysics

- Research in astrophysics has investigated the formation of hydroxylamine in interstellar ice, exploring its potential as a precursor to complex pre-biotic species in space (Fedoseev et al., 2012).

Organic Synthesis

- The compound's role in organic synthesis is also notable, particularly in iron-catalyzed reactions and in the synthesis of complex organic structures (Lu et al., 2014).

Mecanismo De Acción

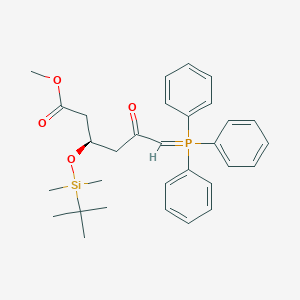

O-(3-Chloroallyl)hydroxylamine, also known as (3-trans-Chloroallyl)oxyamine, is an organic compound with the molecular formula C3H6ClNO . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

As a hydroxylamine derivative, it may interact with its targets through nucleophilic reactions, leading to changes in the target molecules .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Like many other compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Safety and Hazards

O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Direcciones Futuras

Propiedades

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)